

basic properties of strontium gluconate for biomedical applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium gluconate*

Cat. No.: *B157204*

[Get Quote](#)

Strontium Gluconate: A Technical Guide for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strontium gluconate, an organic salt of strontium, has emerged as a compound of significant interest in the biomedical field, particularly for applications in bone health and disease. This technical guide provides a comprehensive overview of the core properties of **strontium gluconate**, including its physicochemical characteristics, biological activities, and mechanisms of action. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for foundational research in this area are provided, and the complex signaling pathways modulated by strontium are visually represented through detailed diagrams. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for bone-related disorders.

Physicochemical Properties

Strontium gluconate is a white to off-white, odorless, solid powder or granular substance that is soluble in cold water.^[1] The gluconate salt form of strontium is reported to have better absorption compared to strontium carbonate.^[1]

Property	Value	Reference
Molecular Formula	C12H22O14Sr	[2]
Molecular Weight	477.91 g/mol	[2]
CAS Number	10101-21-0 (anhydrous)	[2] [3]
Appearance	White to off-white crystalline powder or granules	[1] [2]
Solubility	Soluble in cold water	[1]
Stability	Stable under normal conditions	[1]

Pharmacokinetics

A study in healthy male volunteers using intravenous administration of 5 mmol **strontium gluconate** provided insights into its pharmacokinetic profile.

Parameter	Value	Reference
Mean Half-life	5.4 days	[4]
Total Clearance (CL)	9.4 ml/min	[4]
Renal Clearance (CLR)	5.4 ml/min	[4]
Non-renal Clearance (CLNR)	4.0 ml/min	[4]
Apparent Volume of Distribution at Steady State	64 l	[4]

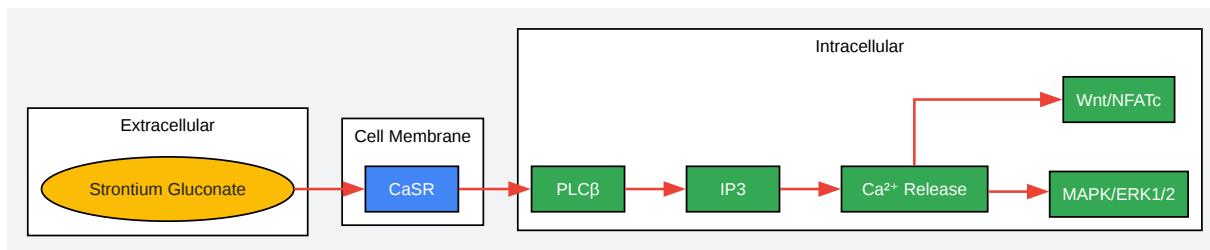
Biological Activity and Mechanism of Action

Strontium gluconate exhibits a dual effect on bone metabolism, promoting bone formation while simultaneously inhibiting bone resorption. This action is primarily attributed to its influence on osteoblasts and osteoclasts.

Effects on Osteoblasts and Bone Formation

Strontium compounds have been shown to enhance the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[5] Studies have demonstrated that strontium can stimulate the expression of key osteogenic genes, leading to increased bone matrix synthesis.[6] Specifically, **strontium gluconate** has been shown to enhance the osteogenic differentiation of rat bone marrow stem cells (rBMSCs) in vitro.[5]

Effects on Osteoclasts and Bone Resorption

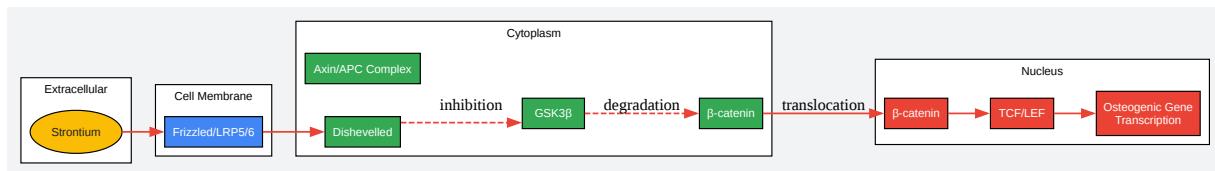

In addition to its anabolic effects, strontium also exhibits anti-resorptive properties by inhibiting the activity of osteoclasts, the cells that break down bone tissue. **Strontium gluconate** has been shown to inhibit osteoclast differentiation and promote osteoblast survival in glucocorticoid-induced osteoporosis (GIOP) rat models.[5]

Signaling Pathways

The biological effects of strontium are mediated through the modulation of several key signaling pathways in bone cells.

Calcium-Sensing Receptor (CaSR) Pathway

Strontium acts as an agonist for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor expressed on osteoblasts and osteoclasts.[7] Activation of the CaSR by strontium triggers downstream signaling cascades, including the activation of phospholipase C β , leading to the release of intracellular calcium and the activation of MAPK/ERK1/2 and Wnt/NFATc signaling.[7]

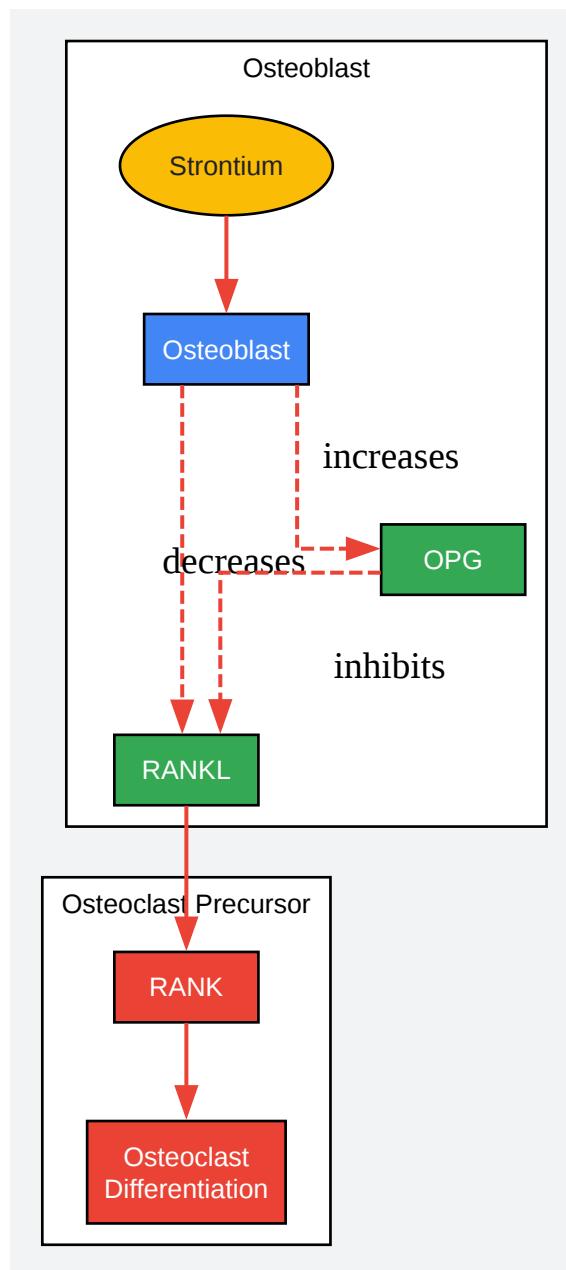


[Click to download full resolution via product page](#)

Strontium gluconate activation of the CaSR pathway.

Wnt/β-catenin Signaling Pathway

Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical pathway for osteoblast differentiation and bone formation.^[6] This activation can lead to increased expression of β-catenin in the nucleus, which in turn promotes the transcription of osteogenic genes.^[6]



[Click to download full resolution via product page](#)

Strontium-mediated activation of Wnt/β-catenin signaling.

RANKL/OPG Signaling Pathway

Strontium modulates the RANKL/OPG signaling pathway, which is a key regulator of osteoclast differentiation and activity. Strontium has been shown to decrease the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG), a decoy receptor for RANKL, in osteoblasts.^[8] This shift in the RANKL/OPG ratio leads to a reduction in osteoclastogenesis.

[Click to download full resolution via product page](#)

Modulation of the RANKL/OPG pathway by strontium.

In Vitro and In Vivo Evidence

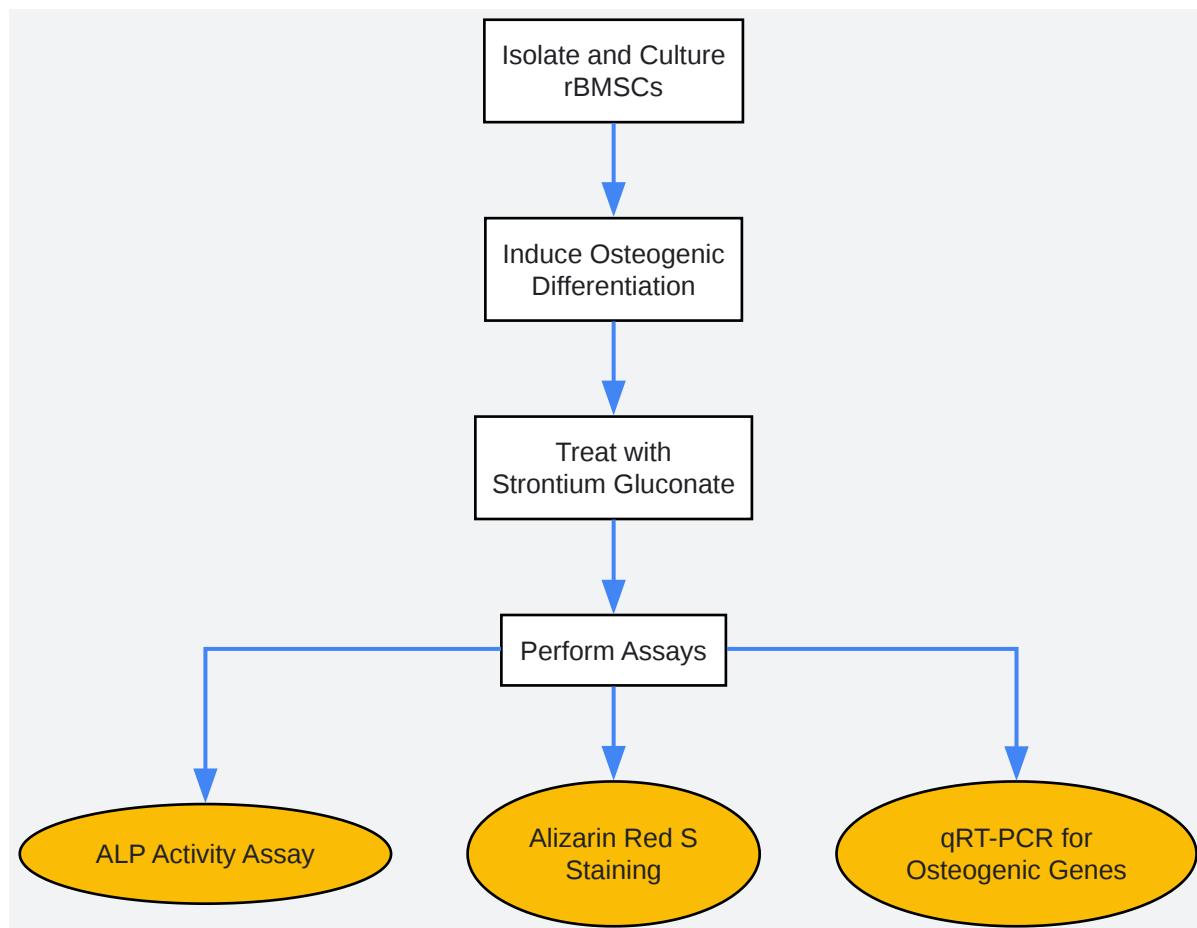
In Vitro Studies

A study investigating the effects of **strontium gluconate** on rat bone marrow stem cells (rBMSCs) found that it significantly alleviated dexamethasone-induced apoptosis and enhanced osteogenic differentiation.^[5]

In Vivo Studies

In a glucocorticoid-induced osteoporosis (GIOP) rat model, **strontium gluconate** effectively promoted osteoblast survival, inhibited osteoclast differentiation, and restored bone formation. [5] Microarray analysis of the femora from these rats revealed the involvement of the glucocorticoid receptor, estrogen receptor, and vitamin D receptor signaling pathways in the restorative effects of **strontium gluconate**.[5]

Experimental Protocols


In Vitro Osteogenic Differentiation of Rat Bone Marrow Stem Cells (rBMSCs)

Objective: To assess the effect of **strontium gluconate** on the osteogenic differentiation of rBMSCs.

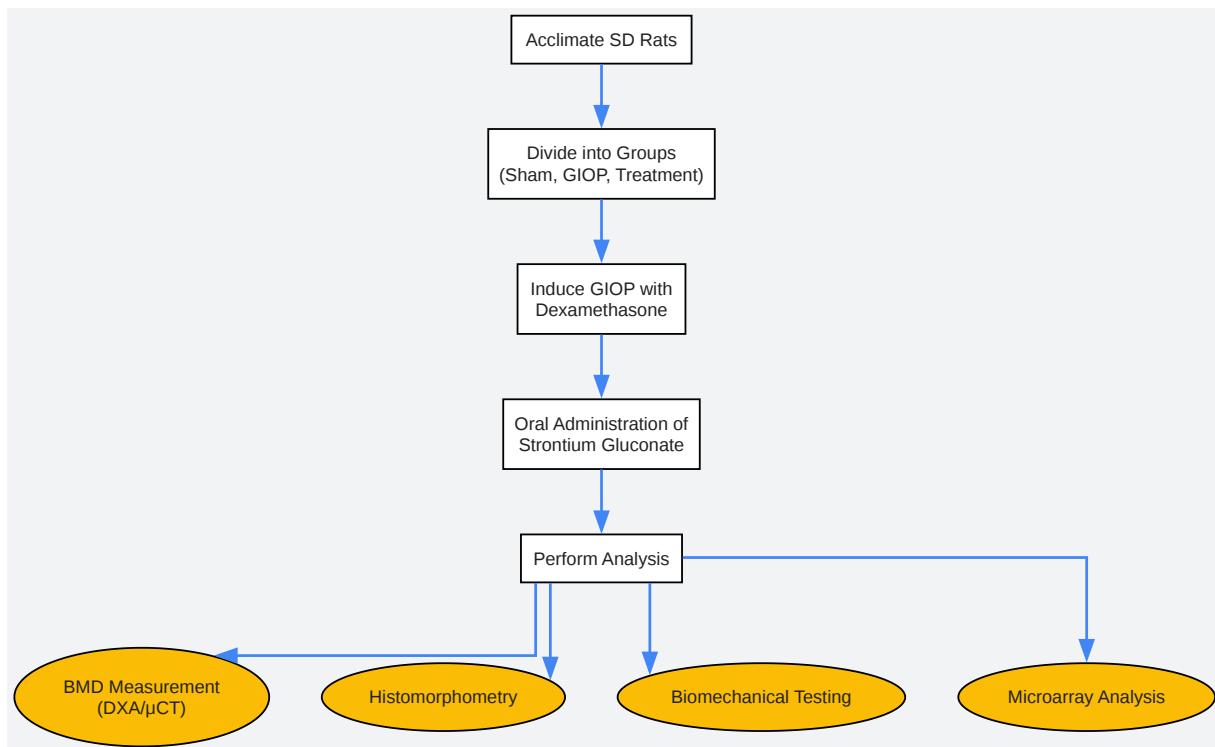
Methodology:

- Cell Culture: rBMSCs are cultured in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
- Osteogenic Induction: To induce osteogenic differentiation, the growth medium is supplemented with an osteogenic cocktail typically containing dexamethasone, β -glycerophosphate, and ascorbic acid.
- Treatment: Experimental groups are treated with varying concentrations of **strontium gluconate** dissolved in the osteogenic induction medium. A control group receives the osteogenic medium without **strontium gluconate**.
- Assays:
 - Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured at specific time points (e.g., day 7 and 14) using a colorimetric assay.
 - Mineralization Assay: Alizarin Red S staining is performed at later time points (e.g., day 21) to visualize and quantify calcium deposition, a marker of mature osteoblasts.

- Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression of osteogenic marker genes such as Runt-related transcription factor 2 (Runx2), ALP, and Osteocalcin.

[Click to download full resolution via product page](#)

Workflow for in vitro osteogenic differentiation assay.


Glucocorticoid-Induced Osteoporosis (GIO) Rat Model

Objective: To evaluate the in vivo efficacy of **strontium gluconate** in a preclinical model of osteoporosis.

Methodology:

- Animal Model: Thirty-two Sprague-Dawley (SD) rats are typically used and divided into four groups: a sham control group, a GIO model group, a **strontium gluconate** treatment group, and a positive control group (e.g., treated with a known osteoporosis drug).^[5]

- **Induction of GIOP:** The GIOP model is established by daily subcutaneous injections of a glucocorticoid, such as dexamethasone, for a specified period (e.g., 8 weeks). The sham group receives vehicle injections.
- **Treatment:** Following the induction of osteoporosis, the treatment group receives daily oral administration of **strontium gluconate** for a defined duration (e.g., 4 weeks).
- **Analysis:**
 - **Bone Mineral Density (BMD):** Femoral and vertebral BMD is measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (μ CT).
 - **Histomorphometry:** Bone sections are prepared and stained (e.g., with H&E and Masson's trichrome) to analyze bone microarchitecture, including trabecular number, thickness, and separation.
 - **Biomechanical Testing:** The mechanical strength of the bones (e.g., femur) is assessed using three-point bending tests.
 - **Microarray Analysis:** Femoral tissues can be harvested for microarray analysis to investigate changes in gene expression profiles in response to **strontium gluconate** treatment.^[5]

[Click to download full resolution via product page](#)

Workflow for GIOP rat model and treatment.

Conclusion

Strontium gluconate demonstrates significant potential for biomedical applications, particularly in the treatment of bone disorders like osteoporosis. Its favorable physicochemical properties, coupled with its dual-action mechanism of promoting bone formation and inhibiting bone resorption, make it a compelling candidate for further research and development. The modulation of key signaling pathways, including the CaSR, Wnt/β-catenin, and RANKL/OPG pathways, provides a molecular basis for its therapeutic effects. The experimental protocols and data presented in this guide offer a solid foundation for scientists and researchers to build

upon in their exploration of **strontium gluconate**'s full therapeutic potential. Further investigation into its long-term safety and efficacy in clinical settings is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β -catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium gluconate potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium is a biased agonist of the calcium-sensing receptor in rat medullary thyroid carcinoma 6-23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strontium Is a Biased Agonist of the Calcium-Sensing Receptor in Rat Medullary Thyroid Carcinoma 6-23 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [basic properties of strontium gluconate for biomedical applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157204#basic-properties-of-strontium-gluconate-for-biomedical-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com